molecular formula C19H19N3O2 B2568295 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1210466-64-0

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2568295
CAS RN: 1210466-64-0
M. Wt: 321.38
InChI Key: OAEIHDVYVJKULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-Crystallization and Hydrogen Bonding Studies

  • A study by Asiri, Khan, Tan, & Ng, (2010) explored the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid, resulting in the acetamide co-crystallizing with the diol. This study is significant for understanding the molecular interactions and hydrogen bonding in crystallization processes (Asiri, Khan, Tan, & Ng, 2010).

Pharmacological and Computational Evaluation

  • Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including those with a naphthalen-yloxy acetamide structure. This research focused on assessing toxicity, tumor inhibition, and antioxidant properties, providing insights into the potential medical applications of these compounds (Faheem, 2018).

Antibacterial Activity Studies

  • Rani, Yusuf, Khan, Sahota, & Pandove (2015) investigated the antibacterial properties of N-substituted phenyl pyrazolines, including those with a naphthalen-2-yloxy acetamide component. This research contributes to understanding the antibacterial efficacy of these compounds (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).

Antioxidant Activity in Coordination Complexes

  • Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, assessing their antioxidant activity. This study highlights the potential use of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Synthesis and Pharmacological Assessment

  • Silva et al. (2011) focused on the synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives. This research provides valuable data on the potential pharmacological uses of these compounds (Silva et al., 2011).

properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22-19(16-7-4-8-17(16)21-22)20-18(23)12-24-15-10-9-13-5-2-3-6-14(13)11-15/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEIHDVYVJKULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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